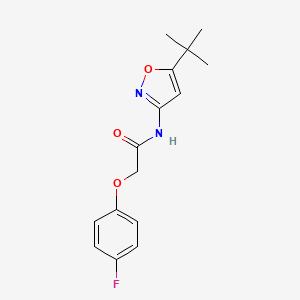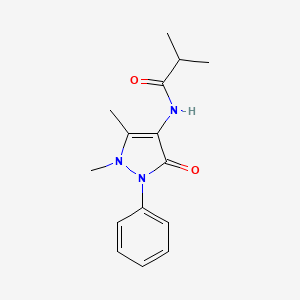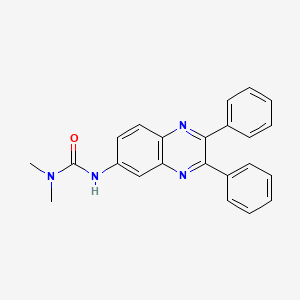![molecular formula C13H6F5NO2 B4933665 [2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
[2-(pentafluorophenoxy)phenyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(pentafluorophenoxy)phenyl]formamide, also known as PFPF, is a chemical compound that has recently gained attention in scientific research. PFPF is a formamide derivative that has been synthesized for various applications in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of [2-(pentafluorophenoxy)phenyl]formamide is not fully understood. However, it is believed to act on various cellular pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using [2-(pentafluorophenoxy)phenyl]formamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its toxicity. This compound has been found to be toxic to certain cell types and may not be suitable for use in certain experiments.
Direcciones Futuras
There are several future directions for the use of [2-(pentafluorophenoxy)phenyl]formamide in scientific research. One potential application is in the development of new cancer therapeutics. This compound has been found to have anticancer properties and may be used in combination with other drugs to enhance their efficacy. Additionally, this compound may be used in the development of new anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its synthesis method is relatively simple, and it has been found to have anticancer and anti-inflammatory properties. While there are some limitations to its use in lab experiments, this compound has several potential future directions in the development of new drugs and therapeutics. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of [2-(pentafluorophenoxy)phenyl]formamide involves a reaction between 2-(pentafluorophenoxy)aniline and formic acid. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%.
Aplicaciones Científicas De Investigación
[2-(pentafluorophenoxy)phenyl]formamide has been found to have various applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. This compound has also been used in the development of new drugs and pharmaceuticals. It has been found to have anticancer properties and has been used in the development of novel cancer therapeutics.
Propiedades
IUPAC Name |
N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO2/c14-8-9(15)11(17)13(12(18)10(8)16)21-7-4-2-1-3-6(7)19-5-20/h1-5H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRLJACDMJPDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)

![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)


![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
